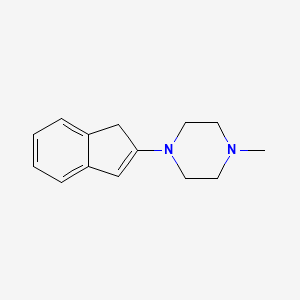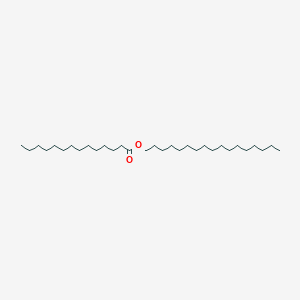
Heptadecyl tetradecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptadecyl tetradecanoate is an ester compound formed from the reaction between heptadecanol and tetradecanoic acid. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry. The molecular formula of this compound is C31H62O2, and it has a molecular weight of 466.82 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptadecyl tetradecanoate can be synthesized through the esterification reaction between heptadecanol and tetradecanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction conditions may include temperatures ranging from 100°C to 150°C and reaction times of several hours to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes using large-scale reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for efficient production and high yields of the ester compound.
Chemical Reactions Analysis
Types of Reactions: Heptadecyl tetradecanoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form carboxylic acids and alcohols.
Reduction: Reduction of the ester can yield the corresponding alcohol and acid.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohol and acid.
Substitution: Various substituted esters depending on the reagents used.
Scientific Research Applications
Heptadecyl tetradecanoate has several scientific research applications, including:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: this compound is used in the production of cosmetics, lubricants, and plasticizers due to its emollient properties.
Mechanism of Action
The mechanism of action of heptadecyl tetradecanoate involves its interaction with biological membranes and enzymes. The ester can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with enzymes involved in lipid metabolism, influencing various biochemical pathways.
Comparison with Similar Compounds
Tetradecyl tetradecanoate: An ester formed from tetradecanol and tetradecanoic acid.
Pentadecyl tetradecanoate: An ester formed from pentadecanol and tetradecanoic acid.
Heptadecyl hexadecanoate: An ester formed from heptadecanol and hexadecanoic acid.
Uniqueness: Heptadecyl tetradecanoate is unique due to its specific chain length and the resulting physical and chemical properties. Its longer alkyl chain compared to similar compounds like tetradecyl tetradecanoate provides distinct characteristics, such as higher melting and boiling points, making it suitable for specific industrial applications.
Properties
CAS No. |
18299-78-0 |
|---|---|
Molecular Formula |
C31H62O2 |
Molecular Weight |
466.8 g/mol |
IUPAC Name |
heptadecyl tetradecanoate |
InChI |
InChI=1S/C31H62O2/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-26-28-30-33-31(32)29-27-25-23-21-19-14-12-10-8-6-4-2/h3-30H2,1-2H3 |
InChI Key |
JNPBFEOFRVRCKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


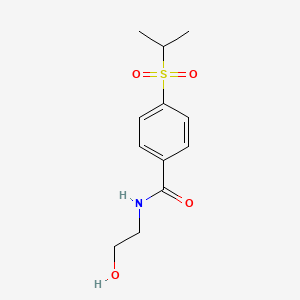
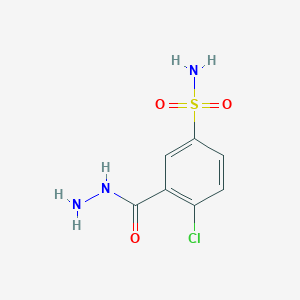
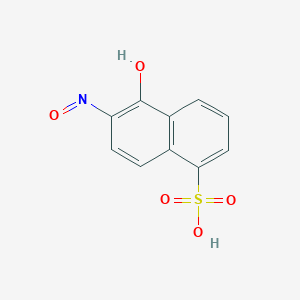
![Bicyclo[4.1.0]hepta-1,3,5-trien-7-one](/img/structure/B14701041.png)
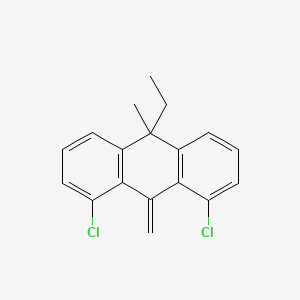
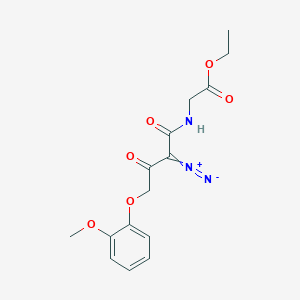

![(E)-1-chloro-2-methyl-3-[(2-methylpropan-2-yl)oxy]prop-1-ene](/img/structure/B14701062.png)
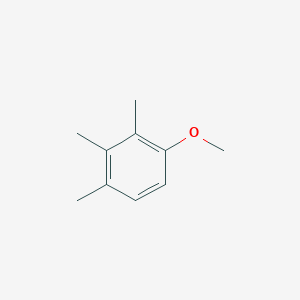

![3,4-Diazatricyclo[4.2.1.02,5]non-3-ene](/img/structure/B14701080.png)

